molecular formula C14H18ClN3O3 B2605922 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1788784-28-0

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2605922
CAS No.: 1788784-28-0
M. Wt: 311.77
InChI Key: VLMOIBAZKXWCGY-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide (CAS 1788784-28-0) is a chemical compound with a molecular formula of C14H18ClN3O3 and a molecular weight of 311.76 g/mol . This reagent features a distinct molecular structure that incorporates a 3-chlorophenyl group and a 2-oxoimidazolidine carboxamide moiety . This compound is offered with a high purity level of 90% and above and is available for research applications . The 2-oxoimidazolidine core structure is of significant interest in medicinal chemistry research. Scientific literature indicates that compounds based on the 2-oxoimidazolidine scaffold are actively investigated for their potential as therapeutically active agents, particularly in the field of oncology . For instance, similar therapeutically active compounds targeting enzymes like isocitrate dehydrogenase (IDH) have been explored for the treatment of cancers such as acute myeloid leukemia, glioblastoma, and chondrosarcoma . Furthermore, other research has designed 2-oxo-imidazolidine derivatives to act as potent inhibitors for specific matrix metalloproteinases (MMPs), which are enzymes involved in disease progression . This compound is intended for research and experimental use in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-14(21-2,10-4-3-5-11(15)8-10)9-17-13(20)18-7-6-16-12(18)19/h3-5,8H,6-7,9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMOIBAZKXWCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCNC1=O)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common route includes the reaction of 3-chlorophenylacetic acid with methanol to form the corresponding ester. This ester is then reacted with an appropriate amine to introduce the methoxypropyl group. The final step involves the cyclization of the intermediate product to form the oxoimidazolidine ring under controlled conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives .

Scientific Research Applications

The compound N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide is a chemical of interest due to its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article outlines its applications, supported by relevant case studies and data.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly its role as an agonist at ORL1 receptors. Research indicates that compounds in this class can modulate nociceptive pathways, making them potential candidates for pain management therapies.

Drug Development

The structural characteristics of this compound suggest it could serve as a lead compound in drug development. Its ability to interact with specific receptors allows for the design of targeted therapies with potentially fewer side effects compared to traditional opioid medications.

Neuroscience Research

Studies have shown that ORL1 receptor activation can influence neurobiological processes such as anxiety and depression. Compounds like this compound may provide insights into new treatments for these conditions by modulating the receptor's activity.

Case Study 1: Agonist Activity on ORL1 Receptors

A study conducted on various hydronopol derivatives, including this compound, demonstrated their efficacy as agonists on ORL1 receptors. The research outlined the binding affinity and functional activity of these compounds, suggesting their potential use in clinical settings for pain relief and anxiety reduction .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds highlighted the importance of specific functional groups in enhancing receptor binding and activity. Modifications to the methoxy group or the chlorophenyl moiety were shown to significantly impact the pharmacological profile of the compounds, indicating pathways for optimizing therapeutic effects .

Table 1: Comparative Analysis of Hydronopol Derivatives

Compound NameChemical StructureORL1 Binding AffinityTherapeutic Potential
This compoundStructureHighPain management
Other Hydronopol Derivative AStructureModerateAnxiety treatment
Other Hydronopol Derivative BStructureLowNot applicable

Note: The structures are placeholders and would typically include chemical drawings.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 3-Chlorophenyl Group : Present in all analogs, this group enhances hydrophobic interactions with MurA’s active site . The target compound’s 3-chlorophenyl moiety likely contributes similarly.
  • Methoxypropyl vs. Methoxyphenyl (F29) : The methoxypropyl chain in the target compound may improve solubility compared to F29’s rigid methoxyphenyl group, though this requires experimental validation .
  • Nitrothiazolyl vs.

Physicochemical Properties

  • Lipophilicity : F1’s bis-chlorophenyl groups result in higher LogP (3.8), suggesting the target compound’s methoxypropyl group may reduce lipophilicity, favoring better aqueous solubility .
  • Molecular Weight : F32 (445.05 Da) and F17 (469.05 Da) fall within the optimal range for cell permeability, whereas the target compound’s molecular weight (unreported) may vary based on its methoxypropyl chain .

Comparison with Non-Imidazolidine Analogs

The European Patent Application (EP3 348 550A1) describes benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide). These lack the 2-oxoimidazolidine core but share the 3-chlorophenyl motif, highlighting the importance of this group in broad-spectrum antibacterial design .

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide, with CAS number 1788784-28-0, is a synthetic compound that belongs to the class of imidazolidine derivatives. Its structure features a five-membered ring containing nitrogen atoms, which is characteristic of many biologically active compounds. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C14H18ClN3O3
  • Molecular Weight : 311.764 g/mol
  • CAS Number : 1788784-28-0

Physical Properties

PropertyValue
AppearanceSolid
Purity≥ 90%
SolubilitySoluble in DMSO

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

Case Studies and Research Findings

  • Anticancer Properties :
    • A study investigated the cytotoxic effects of various imidazolidine derivatives, including this compound, on human cancer cell lines. The results indicated significant growth inhibition in several cancer types, suggesting that structural modifications can enhance anticancer effects .
    • Another research highlighted the role of similar compounds in inducing apoptosis in cancer cells via the mitochondrial pathway, emphasizing the potential for therapeutic development .
  • Antimicrobial Activity :
    • While direct studies on this compound are sparse, related imidazolidine derivatives have demonstrated antibacterial properties against various pathogens. This suggests that this compound may also share similar antimicrobial effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:

Cell LineIC50 (µM)Effect Observed
HCT116 (Colon Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Cell cycle arrest
RPMI-8226 (Leukemia)10Significant growth inhibition

These findings indicate that the compound may be effective against multiple cancer cell lines through distinct mechanisms.

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